molecular formula C14H17NO2S B14397179 S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate CAS No. 89874-00-0

S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate

Cat. No.: B14397179
CAS No.: 89874-00-0
M. Wt: 263.36 g/mol
InChI Key: RVDWJLHJMMWJLR-UHFFFAOYSA-N
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Description

S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate is a chemical compound known for its unique structure and properties. It contains an aziridine ring, which is a three-membered nitrogen-containing ring, and is often used in various chemical reactions and applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate typically involves the reaction of 1-acetyl-3,3-dimethyl-2-phenylaziridine with ethanethioic acid. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aziridines, depending on the specific reaction and conditions used .

Scientific Research Applications

S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate involves its interaction with specific molecular targets and pathways. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in various chemical and biological applications, setting it apart from other similar compounds .

Properties

CAS No.

89874-00-0

Molecular Formula

C14H17NO2S

Molecular Weight

263.36 g/mol

IUPAC Name

S-(1-acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate

InChI

InChI=1S/C14H17NO2S/c1-10(16)15-13(3,4)14(15,18-11(2)17)12-8-6-5-7-9-12/h5-9H,1-4H3

InChI Key

RVDWJLHJMMWJLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C1(C2=CC=CC=C2)SC(=O)C)(C)C

Origin of Product

United States

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